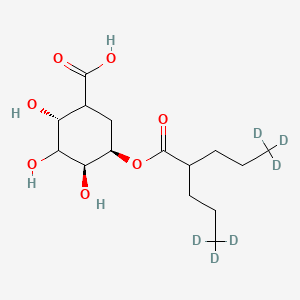

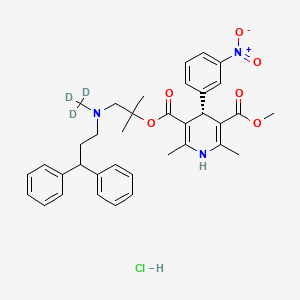

Valproic acid beta-D-glucuronide-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Valproic acid, also known as 2-propylpentanoic acid, is a carboxylic acid derivative that has been widely used as an anticonvulsant and mood-stabilizing drug. It was first synthesized in 1881 by Beverly S. Burton and later discovered to have anticonvulsant properties in 1963 by Pierre Eymard. Valproic acid is primarily used to treat epilepsy, bipolar disorder, and to prevent migraine headaches .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Valproic acid can be synthesized through several methods. One common method involves the reaction of 2-bromopentane with sodium cyanide to form 2-cyanopentane, which is then hydrolyzed to produce valproic acid. Another method involves the reaction of valeric acid with bromine and phosphorus to form 2-bromovaleric acid, which is then reacted with sodium propionate to yield valproic acid .

Industrial Production Methods: Industrial production of valproic acid typically involves the oxidation of 2-propylpentanal using potassium permanganate or other oxidizing agents. This method is preferred due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: Valproic acid undergoes various chemical reactions, including:

Oxidation: Valproic acid can be oxidized to form 2-propylpentanoic acid.

Reduction: It can be reduced to form 2-propylpentanol.

Substitution: Valproic acid can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: 2-propylpentanoic acid.

Reduction: 2-propylpentanol.

Substitution: Various halogenated derivatives of valproic acid.

Applications De Recherche Scientifique

Valproic acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its effects on gene expression and epigenetic modifications.

Medicine: Widely used to treat epilepsy, bipolar disorder, and migraines.

Industry: Used in the production of pharmaceuticals and as a stabilizer in certain industrial processes.

Mécanisme D'action

Valproic acid exerts its effects through multiple mechanisms:

Inhibition of GABA Transaminase: Increases the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to reduce neuronal excitability.

Inhibition of Histone Deacetylases: Modifies gene expression by altering chromatin structure.

Modulation of Ion Channels: Affects sodium and calcium channels, reducing neuronal excitability .

Comparaison Avec Des Composés Similaires

Carbamazepine: Another anticonvulsant used to treat epilepsy and bipolar disorder.

Lamotrigine: Used to treat epilepsy and bipolar disorder, with a different mechanism of action.

Phenytoin: An anticonvulsant that stabilizes neuronal membranes and reduces seizure activity .

Uniqueness of Valproic Acid: Valproic acid is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems and ion channels. It also has a wide range of therapeutic applications beyond epilepsy, including mood stabilization and migraine prevention .

Valproic acid continues to be a compound of significant interest in both clinical and research settings due to its diverse pharmacological properties and therapeutic potential.

Propriétés

Formule moléculaire |

C15H26O7 |

|---|---|

Poids moléculaire |

324.40 g/mol |

Nom IUPAC |

(2R,4S,5R)-2,3,4-trihydroxy-5-[5,5,5-trideuterio-2-(3,3,3-trideuteriopropyl)pentanoyl]oxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H26O7/c1-3-5-8(6-4-2)15(21)22-10-7-9(14(19)20)11(16)13(18)12(10)17/h8-13,16-18H,3-7H2,1-2H3,(H,19,20)/t9?,10-,11-,12-,13?/m1/s1/i1D3,2D3 |

Clé InChI |

XSCZOVQIKNSEEU-VFIMQGFXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])CCC(CCC([2H])([2H])[2H])C(=O)O[C@@H]1CC([C@H](C([C@@H]1O)O)O)C(=O)O |

SMILES canonique |

CCCC(CCC)C(=O)OC1CC(C(C(C1O)O)O)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)

![Guanosine-5'-[beta,gamma-imido]triphosphate tetralithium salt](/img/structure/B15144985.png)

![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)

![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)